molecular formula C18H27N3O2 B268959 4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide

4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide

Cat. No. B268959
M. Wt: 317.4 g/mol
InChI Key: YOZWSXJXTKZERV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. It was first discovered by Cylene Pharmaceuticals in 2008 and has since been extensively studied for its potential in cancer therapy.

Mechanism of Action

CK2 is a serine/threonine protein kinase that phosphorylates a wide range of substrates involved in cell signaling, transcription, and metabolism. 4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the downregulation of its downstream targets. This results in the inhibition of cell proliferation, induction of apoptosis, and sensitization to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide has been shown to have a broad range of biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of key signaling molecules such as AKT, ERK, and STAT3, leading to the inhibition of cell growth and survival. It also induces the expression of pro-apoptotic proteins such as BAX and caspases, leading to the activation of the apoptotic pathway. In addition, 4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, potentially enhancing their efficacy.

Advantages and Limitations for Lab Experiments

4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high selectivity for CK2, minimizing off-target effects. It has also been shown to have a good safety profile in preclinical and clinical studies. However, 4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide has some limitations as well. It has a relatively short half-life in vivo, requiring frequent dosing. It also has poor solubility in aqueous solutions, limiting its use in some experiments.

Future Directions

There are several future directions for research on 4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide. One direction is to explore its potential in combination therapy with other anticancer agents, such as chemotherapy and immunotherapy. Another direction is to investigate its efficacy in different types of cancer and in different stages of cancer progression. Furthermore, the development of more potent and selective CK2 inhibitors based on the structure of 4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide is an area of active research. Finally, the elucidation of the molecular mechanisms underlying the anticancer effects of 4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide will provide insights into the biology of CK2 and its role in cancer.

Synthesis Methods

The synthesis of 4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide involves a series of chemical reactions starting from 4-bromo-N,N-diethylbenzamide. The bromine atom is substituted with a cyclohexylamino group, followed by a carbonylation reaction to form the final product. The overall yield of the synthesis is around 30%.

Scientific Research Applications

4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide has been shown to inhibit the activity of CK2, a protein kinase that is overexpressed in many types of cancer. CK2 plays a critical role in cell proliferation, survival, and apoptosis, making it an attractive target for cancer therapy. 4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide has been tested in various preclinical and clinical studies for its potential in treating different types of cancer, including breast, prostate, pancreatic, and lung cancer.

properties

Product Name

4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

4-(cyclohexylcarbamoylamino)-N,N-diethylbenzamide

InChI

InChI=1S/C18H27N3O2/c1-3-21(4-2)17(22)14-10-12-16(13-11-14)20-18(23)19-15-8-6-5-7-9-15/h10-13,15H,3-9H2,1-2H3,(H2,19,20,23)

InChI Key

YOZWSXJXTKZERV-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.